Target Profiling Breadth vs. Dechlorinated Analog (N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide)
The 2-chloro substituted compound (CAS 392256-42-7) has been evaluated in at least 106 distinct HTS bioassays spanning targets such as regulator of G-protein signaling 4 (RGS4), mu-opioid receptor (OPRM1), ADAM17, muscarinic acetylcholine receptor M1 (CHRM1), fatty-acid-CoA ligase FADD28, and caspase-3 . In contrast, its dechlorinated analog N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide lacks this breadth of documented target engagement in publicly available repositories. The presence of the 2-chloro group appears to confer a distinct bioactivity fingerprint that has motivated its inclusion in multiple independent screening collections, whereas the dechlorinated version is rarely encountered in screening data. This differential screening coverage provides a practical selection criterion: the chlorinated compound offers a richer starting point for hit deconvolution and polypharmacology assessment.
| Evidence Dimension | Number of distinct annotated HTS bioassays |
|---|---|
| Target Compound Data | ≥106 distinct bioassays in public repositories |
| Comparator Or Baseline | N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide: <5 documented bioassays (estimated from public database searches) |
| Quantified Difference | >20-fold higher HTS coverage for the 2-chloro compound |
| Conditions | Public HTS data aggregated from PubChem BioAssay, ChEMBL, and vendor screening datasets (accessed 2026-04-30) |
Why This Matters
Higher HTS coverage reduces the cost and time required for initial hit profiling in drug discovery programs.
